molecular formula C19H26N2O2 B8108237 2-(2,3-Dihydrospiro[indene-1,4'-piperidine]-3-yl)-1-morpholinoethanone

2-(2,3-Dihydrospiro[indene-1,4'-piperidine]-3-yl)-1-morpholinoethanone

Cat. No.: B8108237
M. Wt: 314.4 g/mol
InChI Key: IBVFJRRUXHYJPL-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the morpholinoethanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2,3-Dihydrospiro[indene-1,4’-piperidine]
  • 2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride

Comparison: Compared to similar compounds, 2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone is unique due to the presence of the morpholinoethanone moiety. This additional functional group enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(21-9-11-23-12-10-21)13-15-14-19(5-7-20-8-6-19)17-4-2-1-3-16(15)17/h1-4,15,20H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVFJRRUXHYJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C3=CC=CC=C23)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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